molecular formula C20H19N3O3S B2918215 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide CAS No. 895112-23-9

2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide

Cat. No. B2918215
CAS RN: 895112-23-9
M. Wt: 381.45
InChI Key: YTRRZGJBCZUHPO-UHFFFAOYSA-N
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Description

2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide, also known as MPSPA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide is not fully understood. However, it is believed that the compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide also inhibits the growth of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects
2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, the compound has been found to exhibit anti-inflammatory and antioxidant activities. 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide also has the potential to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide in lab experiments is its low toxicity, which makes it a safer alternative to other anti-cancer agents. However, the compound has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

For research on 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide include the development of more efficient synthesis methods and the investigation of its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide involves a series of chemical reactions that start with the reaction between 4-methoxybenzoyl chloride and 2-hydrazinylpyrazine, followed by the reaction with 3-methylphenylacetyl chloride and sodium sulfide. The final product is obtained through purification and recrystallization processes.

Scientific Research Applications

2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is its use as a potential anti-cancer agent. Several studies have shown that 2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide exhibits anti-proliferative effects on cancer cells, including breast cancer, colon cancer, and lung cancer cells.

properties

IUPAC Name

2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-14-4-3-5-15(12-14)22-18(24)13-27-19-20(25)23(11-10-21-19)16-6-8-17(26-2)9-7-16/h3-12H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRRZGJBCZUHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide

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